(E)-2-cyano-3-[2-methoxy-5-(trifluoromethyl)anilino]prop-2-enethioamide
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Overview
Description
(E)-2-cyano-3-[2-methoxy-5-(trifluoromethyl)anilino]prop-2-enethioamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-[2-methoxy-5-(trifluoromethyl)anilino]prop-2-enethioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-methoxy-5-(trifluoromethyl)aniline with appropriate reagents to introduce the cyano and thioamide groups. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-[2-methoxy-5-(trifluoromethyl)anilino]prop-2-enethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
(E)-2-cyano-3-[2-methoxy-5-(trifluoromethyl)anilino]prop-2-enethioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-[2-methoxy-5-(trifluoromethyl)anilino]prop-2-enethioamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the methoxy and trifluoromethyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-(trifluoromethyl)aniline
- 4-methoxy-3-nitrobenzotrifluoride
- 3-amino-4-methoxybenzotrifluoride
Uniqueness
(E)-2-cyano-3-[2-methoxy-5-(trifluoromethyl)anilino]prop-2-enethioamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group, in particular, differentiates it from other similar compounds and enhances its potential for diverse applications.
Properties
IUPAC Name |
(E)-2-cyano-3-[2-methoxy-5-(trifluoromethyl)anilino]prop-2-enethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3OS/c1-19-10-3-2-8(12(13,14)15)4-9(10)18-6-7(5-16)11(17)20/h2-4,6,18H,1H3,(H2,17,20)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNRSMWHANGYEM-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC=C(C#N)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)N/C=C(\C#N)/C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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